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molecular formula C7H5Cl2NO B1625049 2,4-Dichloro-6-methylnicotinaldehyde CAS No. 91591-72-9

2,4-Dichloro-6-methylnicotinaldehyde

Cat. No. B1625049
M. Wt: 190.02 g/mol
InChI Key: QUHJCWDZCMZQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531475B1

Procedure details

DMSO (14.2 mL, 200 mmol) was added to a stirred solution of oxalyl chloride (8.7 mmol, 99 mmol) in dichloromethane (100 mL) at −70° C. After 15 min, alcohol (11′) (6.40 g, 33.3 mmol) in dichloromethane (25 mL) was added, followed by triethylamine (56 mL), and the mixture was allowed to warm to room temperature and stirred for 1 h. The mixture was washed with aqueous sodium bicarbonate (75 mL), dried (MgSO4), and concentrated under vacuum. The residue was purified by column chromatography (elution with 10% ethyl acetate in hexanes) to afford 5.00 g (78%) of (12′) as a pale yellow oil which solidified on standing: LCMS (MH+, 190), Rf 0.48 (20% ethyl acetate in hexanes).
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.7 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5]([Cl:10])(=O)[C:6](Cl)=O.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.C([O:21][CH2:22]C)(=O)C.[Cl:24]CCl>>[Cl:24][C:16]1[C:17]([CH:22]=[O:21])=[C:5]([Cl:10])[CH:6]=[C:14]([CH3:15])[N:13]=1

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with aqueous sodium bicarbonate (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (elution with 10% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford 5.00 g (78%) of (12′) as a pale yellow oil which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=NC(=CC(=C1C=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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